[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
Description
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is a cyclopropane-containing amine derivative with a biphenyl-4-yloxy substituent. Key properties include:
- Molecular weight: 289.8 g/mol .
- Purity: 95% (as reported by CymitQuimica) .
- Availability: Discontinued in 1g and 5g quantities, but historical data suggests applications in organic chemistry and pharmaceutical research .
The compound’s structure features a cyclopropane ring directly attached to an ethylamine backbone, with a biphenyl-4-yloxy group influencing its steric and electronic properties.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNALJPSGCMMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group can be synthesized through a coupling reaction between biphenyl and a suitable halogenated phenol derivative under basic conditions.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Amine Introduction: The cyclopropylated intermediate is reacted with ethylamine under controlled conditions to introduce the amine group.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the biphenyl group or the cyclopropyl ring, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions on the biphenyl group can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various organic synthesis reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions facilitate the binding of the compound to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The compound is compared to three analogues with modifications in aromatic substituents or cyclopropane connectivity:
Key Observations:
Substituent Impact: The biphenyl-4-yloxy group in the primary compound increases molecular weight compared to the 4-chloro-3-methylphenoxy analogue (225.71 g/mol) . The 4′-chloro-biphenyl-2-ylamine analogue lacks a cyclopropane ring, simplifying synthesis but reducing conformational rigidity .
The 4-chloro-3-methylphenoxy variant is actively marketed by Biosynth for pharmaceutical applications, indicating its relevance in drug discovery .
Functional Applications: The primary compound’s biphenyl group may favor π-π stacking in receptor binding, whereas the 4-chloro-3-methylphenoxy analogue’s electron-withdrawing substituents could enhance metabolic stability . The discontinued 2-(Cyclopropylmethoxy)-4-methylaniline (98% purity) highlights the role of cyclopropane derivatives in impurity profiling during synthesis .
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The 4-chloro-3-methylphenoxy analogue is explicitly marketed for medicinal chemistry, suggesting it addresses limitations (e.g., solubility, stability) of the biphenyl-4-yloxy parent compound .
- Synthetic Challenges : Cyclopropane-containing amines require precise stereochemical control, as evidenced by the high purity (95–98%) of listed compounds .
- Market Trends : Discontinuation of the primary compound may reflect shifting industry focus toward halogenated derivatives with optimized pharmacokinetic profiles .
Biological Activity
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a biphenyl moiety linked to a cyclopropyl ethylamine group, forming a hydrochloride salt that enhances its stability and solubility in aqueous environments. The biological activity of this compound is primarily investigated in the context of its pharmacological effects, including interactions with specific molecular targets.
The mechanism of action for this compound involves several key interactions:
- π-π Stacking Interactions : The biphenyl group facilitates interactions with aromatic residues in target proteins, enhancing binding affinity.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, including enzymes and receptors, potentially modulating their activity.
These interactions may lead to various biological effects, which are crucial for understanding the compound's therapeutic potential.
Pharmacological Activities
Research into the pharmacological activities of this compound has revealed several promising areas:
- Anticancer Activity : Similar compounds have shown potential anticancer effects, suggesting that this compound may inhibit tumor growth or induce apoptosis in cancer cells.
- Neuropharmacological Effects : Investigations into related structures indicate possible applications in treating neurological disorders by modulating neurotransmitter systems.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, indicating that this compound could be explored for use in treating infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4'-Chloro-biphenyl-2-amine | Contains a chlorinated biphenyl group | Potential anticancer properties |
| 2-Amino-4'-chlorobiphenyl | Similar biphenyl structure | Investigated for neuropharmacological effects |
| 1-(4-Bromophenyl)cyclopropanamine | Cyclopropane linked to a bromophenyl | Studied for antidepressant activity |
This table highlights how this compound may offer enhanced stability and solubility compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound. For instance:
- Anticancer Studies : A study investigating biphenyl derivatives found that specific modifications led to increased cytotoxicity against various cancer cell lines, suggesting that structural features significantly influence activity.
- Neuropharmacology : Research into similar cyclopropane-containing compounds has indicated potential efficacy in modulating serotonin and dopamine receptors, which are crucial for treating mood disorders.
- Antimicrobial Activity : A series of experiments demonstrated that certain derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, paving the way for further exploration in infectious disease treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
